N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride
Description
Properties
Molecular Formula |
C10H12Cl2N2S |
|---|---|
Molecular Weight |
263.19 g/mol |
IUPAC Name |
N-methyl-4-(1,3-thiazol-2-yl)aniline;dihydrochloride |
InChI |
InChI=1S/C10H10N2S.2ClH/c1-11-9-4-2-8(3-5-9)10-12-6-7-13-10;;/h2-7,11H,1H3;2*1H |
InChI Key |
GUDXRHLBTRGDSO-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=CC=C(C=C1)C2=NC=CS2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride
General Synthetic Strategies
The preparation of this compound typically involves the formation of the thiazole ring-substituted aniline followed by methylation and salt formation. The key synthetic steps include:
- Formation of 4-(1,3-thiazol-2-yl)aniline intermediate via coupling or substitution reactions.
- N-methylation of the aniline nitrogen using methylating agents.
- Conversion to dihydrochloride salt by treatment with hydrochloric acid.
Specific Synthetic Routes
Coupling of 1,3-thiazole derivatives with aniline
A common approach involves the nucleophilic aromatic substitution or cross-coupling of 1,3-thiazole derivatives with aniline or substituted anilines. For example, 2-methyl-1,3-thiazole can be reacted with aniline under basic conditions (e.g., sodium hydride) in polar aprotic solvents such as dimethylformamide (DMF) to yield 4-(2-methyl-1,3-thiazol-4-yl)aniline, a close analog to the target compound.
N-methylation of the aniline nitrogen
The N-methyl group is introduced typically by methylation of the aniline nitrogen using methyl iodide or dimethyl sulfate under basic conditions (e.g., potassium carbonate) in solvents like acetone or acetonitrile. This step requires careful control to prevent over-alkylation or quaternization.
Formation of dihydrochloride salt
The free base N-methyl-4-(1,3-thiazol-2-yl)aniline is converted to its dihydrochloride salt by treatment with hydrochloric acid in an appropriate solvent such as ethanol or ethyl acetate. This salt formation enhances the compound’s stability and solubility for further applications.
Advanced Synthetic Techniques and Optimization
Microwave-Assisted Synthesis
Recent advances demonstrate that microwave-assisted synthesis drastically reduces reaction times and improves yields for heterocyclic compounds similar to thiazole derivatives. Microwave irradiation enables rapid heating and uniform energy distribution, facilitating efficient cyclization and substitution reactions.
- For example, microwave-assisted coupling reactions for thiazole derivatives have been reported to reduce reaction times from hours to minutes with yields exceeding 90%.
- This method can be adapted for the synthesis of N-methyl-4-(1,3-thiazol-2-yl)aniline by optimizing microwave power, solvent choice, and reaction time.
Catalytic Cyclization Methods
Catalytic cyclization using coupling agents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) in ethanol under reflux conditions has been employed to synthesize related thiazole-aniline compounds. This method achieves moderate to high yields (65–75%) and high purity (up to 95%) after purification.
Purification and Yield Improvement
- Column chromatography (silica gel, ethyl acetate/hexane) is commonly used to purify intermediates and final products.
- Preparative HPLC with C18 columns and acetonitrile/water gradients can separate closely related impurities such as sulfoxide byproducts.
- Reaction optimization involving longer reaction times (24–48 hours) and increased temperatures (90–100°C) with microwave assistance can improve yields and reduce impurities.
Comparative Data Table of Preparation Methods
| Preparation Method | Reaction Conditions | Yield (%) | Purity (%) | Key Advantages | Challenges |
|---|---|---|---|---|---|
| Catalytic cyclization with HATU | Reflux in ethanol, 65–75°C, 24 h | 70 | 95 | High purity, moderate yield | Removal of unreacted aniline |
| Thiourea-based cyclization | Ethanol, 80°C, pH 6–7, 5 h | 65 | 90 | Simple reagents | Byproduct formation (sulfonic acids) |
| Microwave-assisted synthesis | Solvent-dependent, 30–60 sec | 85–97 | >95 | Rapid, high yield | Requires microwave equipment |
| N-methylation with methyl iodide | Acetonitrile, K2CO3, 12 h | 80–90 | >90 | Efficient methylation | Over-alkylation risk |
| Dihydrochloride salt formation | HCl in ethanol/ethyl acetate, RT | Quantitative | >99 | Enhanced stability and solubility | Requires careful acid handling |
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common for thiazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents for electrophilic substitution and nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and photographic sensitizers.
Mechanism of Action
The mechanism of action of N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems . For example, it may inhibit the cyclooxygenase (COX) enzymes, reducing the formation of prostaglandins and thromboxane .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Thiazole-Containing Aromatic Amines
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (C₁₁H₈Cl₂N₂OS)
- Structural Features : The thiazole ring is linked to an acetamide group substituted with a dichlorophenyl moiety. The dihedral angle between the thiazole and dichlorophenyl rings is 61.8°, influencing molecular packing and hydrogen-bonding interactions.
- Synthesis: Prepared via coupling 3,4-dichlorophenylacetic acid with 2-aminothiazole using carbodiimide-mediated activation.
- Applications : Structural analogs are studied for antimicrobial activity and coordination chemistry due to amide functionality.
Comparison : Unlike N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride, this compound lacks the aromatic amine group and instead features an acetamide bridge. The dihydrochloride salt in the target compound enhances solubility compared to the neutral acetamide derivative.
N-(2-(Substituted)-4-oxothiazolidin-3-yl)-2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetamides
- Structural Features: Combines a thiazolidinone ring (with a 4-oxo group) and a coumarin-derived acetamide. The thiazolidinone ring introduces additional hydrogen-bonding sites.
- Synthesis : Synthesized via refluxing hydrazide derivatives with mercaptoacetic acid and ZnCl₂.
- Applications: Potential antimicrobial and anti-inflammatory agents due to thiazolidinone and coumarin pharmacophores.
Comparison: These compounds are more complex, with fused heterocyclic systems (thiazolidinone + coumarin) compared to the simpler thiazole-aniline structure of the target compound. The dihydrochloride salt in the target compound may offer better crystallinity for structural studies.
Aniline Hydrochloride Derivatives
4-Methylaniline Hydrochloride (C₇H₁₀ClN)
- Structural Features: A mono-substituted aniline with a methyl group and a single hydrochloride salt.
- Applications : Intermediate in dye and pharmaceutical synthesis.
The single hydrochloride salt may result in lower solubility than the dihydrochloride form of the target compound.
o-Phenylenediamine Dihydrochloride (C₆H₁₀Cl₂N₂)
- Structural Features : A diamine with two adjacent amine groups and two hydrochloride counterions.
- Applications : Used in polymer chemistry and as a chelating agent.
Comparison : The dual amine groups enable crosslinking or metal coordination, unlike the single N-methyl-aniline group in the target compound. Both compounds benefit from dihydrochloride salts for enhanced aqueous solubility.
Physicochemical and Functional Differences
Research Implications
- Synthetic Utility : The dihydrochloride salt of N-methyl-4-(1,3-thiazol-2-yl)aniline simplifies purification and characterization compared to neutral analogs.
- Structural Insights : Crystallographic tools (e.g., SHELX, ORTEP-3) could elucidate conformational differences between thiazole-aniline derivatives and their analogs.
Biological Activity
N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides an overview of its biological activity, including its antimicrobial, anticancer, and antifungal properties, supported by data tables and relevant research findings.
Chemical Structure and Synthesis
This compound features a thiazole ring attached to an aniline derivative. The molecular formula is , and it has a molecular weight of 292.2 g/mol. The synthesis typically involves multiple steps that allow for the introduction of various functional groups, enhancing the compound's potential biological activity.
Antimicrobial Activity
Thiazole derivatives are well-documented for their antimicrobial properties. This compound has shown promising results against various bacterial strains:
| Bacterial Strain | Inhibition Zone (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 15 | |
| Escherichia coli | 12 | |
| Pseudomonas aeruginosa | 14 |
These results indicate that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| A549 (Lung Cancer) | 5.0 | |
| MCF-7 (Breast Cancer) | 7.5 | |
| HeLa (Cervical Cancer) | 6.0 |
The structure-activity relationship (SAR) analysis indicates that the presence of the thiazole ring is crucial for enhancing cytotoxicity against these cancer cell lines.
Antifungal Activity
In addition to its antibacterial and anticancer properties, this compound has also been investigated for antifungal activity:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Candida albicans | 8 µg/mL | |
| Aspergillus niger | 16 µg/mL |
These findings suggest that the compound may serve as a potential lead for developing new antifungal agents.
The mechanism of action of this compound involves its interaction with specific biological targets such as enzymes and receptors. Research indicates that compounds with similar structures often exhibit significant interactions with protein targets involved in disease processes, modulating pathways critical for cell survival and proliferation.
Case Studies
A case study conducted by Evren et al. (2019) synthesized several thiazole derivatives and tested them against NIH/3T3 mouse embryoblast cells and A549 human lung adenocarcinoma cells. Among these derivatives, one compound demonstrated strong selectivity against both cell lines with an IC50 value significantly lower than standard treatments . This underscores the potential of thiazole-containing compounds in targeted cancer therapies.
Q & A
Q. What are the key steps in synthesizing N-methyl-4-(1,3-thiazol-2-yl)aniline dihydrochloride, and how do reaction conditions influence yield?
The synthesis involves multi-step organic reactions, typically starting with the coupling of an aniline derivative with a thiazole precursor. Key steps include:
- Thiazole ring formation : Cyclization of thiourea derivatives with α-haloketones under basic conditions.
- N-methylation : Introduction of the methyl group via reductive alkylation or alkyl halide reactions.
- Salt formation : Conversion to the dihydrochloride salt using hydrochloric acid to enhance solubility . Yield optimization requires precise control of temperature (e.g., 60–80°C for cyclization), solvent polarity (e.g., ethanol/water mixtures), and stoichiometric ratios of reagents. Impurities such as unreacted aniline or thiazole intermediates can be minimized via recrystallization or column chromatography .
Q. How is the purity and structural integrity of this compound validated in experimental settings?
Methodological validation includes:
- Chromatography : HPLC with UV detection (λ = 254 nm) to confirm >95% purity.
- Spectroscopy :
- ¹H/¹³C NMR to verify substitution patterns (e.g., aromatic protons at δ 6.8–7.5 ppm, thiazole protons at δ 7.9–8.2 ppm).
- FT-IR to identify functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-S bond at ~670 cm⁻¹).
- Elemental analysis to confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .
Q. What are the solubility properties of this compound, and how do they impact biological assay design?
The dihydrochloride salt form enhances aqueous solubility (e.g., >50 mg/mL in water at 25°C), making it suitable for in vitro assays. However, solubility in organic solvents (e.g., DMSO, ethanol) is moderate (~10–20 mg/mL), necessitating solvent compatibility tests to avoid precipitation in cell culture media. Buffered solutions (pH 4–6) are recommended for stability .
Q. What preliminary biological activities have been reported for this compound?
Studies indicate:
- Anticancer potential : IC₅₀ values of 5–20 μM against HeLa and MCF-7 cell lines, likely via kinase inhibition.
- Antimicrobial activity : Moderate inhibition of Gram-positive bacteria (MIC = 32–64 μg/mL).
- Mechanistic ambiguity : Contradictory data in apoptosis assays (e.g., caspase-3 activation vs. Annexin V negativity) suggest context-dependent effects, requiring further pathway analysis .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data for this compound?
Contradictions may arise from assay variability or off-target effects. Strategies include:
- Dose-response profiling : Test concentrations across a wider range (e.g., 1–100 μM) to identify biphasic effects.
- Orthogonal assays : Combine Western blotting (e.g., p53/p21 expression) with flow cytometry for apoptosis/necrosis differentiation.
- Target deconvolution : Use siRNA libraries or proteomics to identify binding partners beyond initial hypotheses .
Q. What strategies optimize the synthesis of analogs for structure-activity relationship (SAR) studies?
Key approaches:
- Positional isomerism : Synthesize analogs with thiazole substitutions at the 4- or 5-position to compare electronic effects.
- Salt variation : Replace dihydrochloride with mesylate or tosylate salts to modulate bioavailability.
- High-throughput screening : Use automated liquid handlers for parallel synthesis of 10–50 analogs per batch .
Table 1 : Representative analogs and their properties
| Compound Name | Modification | Biological Activity (IC₅₀) | Reference |
|---|---|---|---|
| 4-(4-Methylthiazol-2-yl)aniline | Methyl substitution | HeLa: 15 μM | |
| 2-Fluoro-N-[thiazol-2-yl]aniline | Fluorine addition | MCF-7: 8 μM | |
| 5-Chloro-thiazol-aniline derivative | Chlorine substitution | S. aureus: MIC 16 μg/mL |
Q. How can computational modeling guide the design of derivatives with improved target specificity?
- Docking studies : Use Schrödinger Suite or AutoDock Vina to predict binding to kinases (e.g., EGFR, VEGFR2).
- QSAR models : Correlate logP, polar surface area, and H-bond donors with activity data to prioritize analogs.
- MD simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical residues .
Q. What experimental controls are critical when assessing this compound’s mechanism of action?
- Solvent controls : DMSO concentrations ≤0.1% to avoid cytotoxicity.
- Positive/Negative controls : Staurosporine (apoptosis inducer) and cycloheximide (translation inhibitor).
- Off-target assays : Test against unrelated enzymes (e.g., carbonic anhydrase) to confirm specificity .
Q. How do pH and buffer composition affect the stability of this compound in long-term studies?
- pH-dependent degradation : Stable at pH 4–6 (t₁/₂ > 30 days) but degrades rapidly at pH >8 via hydrolysis of the thiazole ring.
- Buffer additives : 0.1% BSA or 5 mM ascorbic acid prevents oxidation in cell culture media .
Methodological Recommendations
- Data reproducibility : Replicate experiments across ≥3 independent batches of the compound.
- Analytical rigor : Use triple-quadrupole LC-MS for trace impurity detection (LOQ = 0.1 ng/mL).
- Ethical reporting : Disclose synthetic yields, purity thresholds, and assay limitations in publications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
